Product packaging for 5-[(Trimethylsilyl)ethynyl]picolinonitrile(Cat. No.:)

5-[(Trimethylsilyl)ethynyl]picolinonitrile

Cat. No.: B13699444
M. Wt: 200.31 g/mol
InChI Key: DXJAFMADFPEPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Its derivatives are lauded for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govdntb.gov.uaresearchgate.net

Within this important class, Ethynylpyridines —pyridine rings substituted with an alkyne group—are of particular interest. The rigid, linear geometry of the ethynyl (B1212043) group allows it to act as a linker or a pharmacophore that can interact with biological targets. Similarly, Picolinonitriles , which are pyridine rings bearing a nitrile (-CN) group, are crucial intermediates and bioactive molecules. researchgate.net The nitrile group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a precursor for other functional groups. nih.gov Several nicotinonitrile (a positional isomer) derivatives have been developed into marketed drugs. researchgate.netnih.gov The combination of both ethynyl and nitrile functionalities on a pyridine core, as seen in derivatives of 5-[(trimethylsilyl)ethynyl]picolinonitrile, creates a highly functionalized and reactive molecule with broad potential in synthetic chemistry.

Terminal alkynes possess an acidic proton that can interfere with many standard organic reactions, such as those involving Grignard reagents or other organometallic species. tandfonline.com To circumvent this, a "protecting group" is used to temporarily mask the reactive proton. ccspublishing.org.cn The Trimethylsilyl (B98337) (TMS) group is one of the most widely used and effective protecting groups for terminal alkynes for several key reasons: ccspublishing.org.cn

Stability and Handling: TMS-protected alkynes, such as trimethylsilylacetylene, are often stable, easily handled liquids or solids, in contrast to the gaseous and highly flammable nature of acetylene (B1199291) itself. ccspublishing.org.cn

Inertness: The bulky TMS group effectively shields the acetylenic proton, rendering it inert to a wide range of reaction conditions, including those used in Grignard reactions and many transition metal-catalyzed couplings. tandfonline.comccspublishing.org.cn

Facile and Selective Removal (Deprotection): The C-Si bond is readily cleaved under mild conditions to regenerate the terminal alkyne. This deprotection can be achieved with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, such as potassium carbonate in methanol (B129727). gelest.comchemspider.comresearchgate.net This allows for the selective unmasking of the alkyne for subsequent reactions. ccspublishing.org.cn

This protection-deprotection strategy allows chemists to perform multi-step syntheses with high precision, introducing the reactive alkyne functionality only when it is needed. ccspublishing.org.cn The use of TMS-alkynes is particularly prevalent in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. researchgate.net

This compound is a specialized organic compound that combines the key features of a picolinonitrile with a TMS-protected ethynyl group. evitachem.com This unique combination makes it a highly valuable and versatile building block in organic synthesis. cymitquimica.comcymitquimica.comresearchgate.netnih.govfrontiersin.org

Chemical and Physical Properties
PropertyValue
IUPAC Name5-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile
Molecular FormulaC₁₁H₁₂N₂Si
CAS Number866683-28-5

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction . researchgate.netevitachem.com This powerful carbon-carbon bond-forming reaction typically involves the coupling of a halogenated picolinonitrile (e.g., 5-bromopicolinonitrile or 5-iodopicolinonitrile) with trimethylsilylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst. evitachem.comrsc.orgrsc.orgmdpi.com

The synthetic utility of this compound stems from its multiple reactive sites:

The TMS-Protected Alkyne: As discussed, the TMS group can be selectively removed to yield the corresponding terminal alkyne, 5-ethynylpicolinonitrile . researchgate.net This free alkyne can then participate in a wide range of reactions, including further Sonogashira couplings, "click" chemistry, and hydration reactions.

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings.

The Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized or act as a ligand for metal coordination, while the ring itself can undergo further substitution reactions.

This trifecta of functionalities allows this compound to serve as a linchpin in the synthesis of complex molecules, enabling the construction of novel ligands, advanced materials, and potential therapeutic agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2Si B13699444 5-[(Trimethylsilyl)ethynyl]picolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2Si

Molecular Weight

200.31 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H12N2Si/c1-14(2,3)7-6-10-4-5-11(8-12)13-9-10/h4-5,9H,1-3H3

InChI Key

DXJAFMADFPEPES-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 5 Trimethylsilyl Ethynyl Picolinonitrile

Transformations Involving the Trimethylsilylethynyl Group

The trimethylsilyl (B98337) (TMS) group serves as a common protecting group for terminal alkynes, preventing unwanted side reactions. Its removal, or desilylation, is a critical step to unmask the reactive terminal alkyne for further synthetic manipulations.

Selective Deprotection to Terminal Ethynyl (B1212043) Functionalities (Desilylation Reactions)

The cleavage of the silicon-carbon bond in 5-[(trimethylsilyl)ethynyl]picolinonitrile is a key transformation that yields 5-ethynylpicolinonitrile. This desilylation is typically achieved under mild conditions using various reagents. orgsyn.org

Several reagent systems are effective for the desilylation of silylalkynes. The choice of reagent often depends on the substrate's sensitivity to basic or acidic conditions and the desired reaction conditions.

Potassium Fluoride (B91410) (KF): In the presence of a protic solvent like methanol (B129727), potassium fluoride is a mild and effective reagent for removing the TMS group. organic-chemistry.orgresearchgate.net The fluoride ion acts as a nucleophile, attacking the silicon atom, while the methanol protonates the resulting acetylide.

Potassium Carbonate (K₂CO₃): A solution of potassium carbonate in methanol is another commonly used method for the deprotection of TMS-alkynes. chemspider.comreddit.com This method is particularly useful for substrates that are sensitive to stronger bases.

Tetrabutylammonium (B224687) Fluoride (TBAF): TBAF is a highly effective and widely used reagent for desilylation due to its solubility in organic solvents. orgsyn.orgsacheminc.com It is often used as a solution in tetrahydrofuran (B95107) (THF). orgsyn.org While highly efficient, the removal of TBAF-related byproducts can sometimes be challenging, leading to the development of specific workup procedures involving sulfonic acid resins and calcium carbonate. nih.govresearchgate.net

Interactive Data Table: Common Reagent Systems for Desilylation

ReagentTypical SolventConditionsKey Features
Potassium Fluoride (KF)MethanolRoom TemperatureMild conditions
Potassium Carbonate (K₂CO₃)MethanolRoom TemperatureMild, suitable for sensitive substrates
Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)Room TemperatureHighly efficient, soluble in organic solvents

The cleavage of the silicon-carbon bond is a well-studied process, with the underlying mechanism depending on the specific reagent and reaction conditions. iupac.orgnih.govnih.gov

In fluoride-mediated desilylation, the fluoride ion acts as a potent nucleophile that attacks the silicon atom of the trimethylsilyl group. stackexchange.com This attack forms a pentacoordinate silicon intermediate, which is unstable and readily breaks down. The silicon-carbon bond is cleaved, generating a terminal alkynyl anion and trimethylsilyl fluoride. stackexchange.com In the presence of a protic solvent, the alkynyl anion is then protonated to yield the terminal alkyne. stackexchange.com The strength of the silicon-fluorine bond provides the thermodynamic driving force for this reaction.

The rate and efficiency of the cleavage can be influenced by several factors, including the nature of the substituents on the silicon atom and the stability of the resulting carbanion. iupac.org Quantum chemical calculations have been employed to study the stability of key intermediates in the Si-C cleavage reaction. rsc.org

Subsequent Reactivity of the Unprotected Terminal Alkyne

Once deprotected, the terminal alkyne of 5-ethynylpicolinonitrile becomes a versatile functional group for a variety of carbon-carbon bond-forming reactions.

The terminal alkyne readily participates in several important cross-coupling reactions, enabling the construction of more complex molecular architectures.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction typically employs a copper(I) co-catalyst and an amine base. libretexts.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base, to produce an unsymmetrical 1,3-diyne. wikipedia.orgjk-sci.comalfa-chemistry.comrsc.org This method is highly selective for the formation of the heterocoupled product. wikipedia.org

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. wikipedia.orgrsc.orgrsc.orgorganic-chemistry.org The reaction is typically catalyzed by a copper(I) salt in the presence of an oxidant, such as air or oxygen. wikipedia.org Variations of this reaction, such as the Eglinton and Hay couplings, offer alternative conditions and catalysts. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Cross-Coupling Reactions of Terminal Alkynes

ReactionCoupling PartnerCatalyst SystemProduct
SonogashiraAryl/Vinyl HalidePalladium/CopperAryl/Vinyl Alkyne
Cadiot-Chodkiewicz1-HaloalkyneCopper(I)Unsymmetrical 1,3-Diyne
GlaserTerminal AlkyneCopper(I)Symmetrical 1,3-Diyne

The alkyne functionality of 5-ethynylpicolinonitrile can also participate in various cycloaddition reactions to form cyclic structures.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This is a premier example of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govmdpi.comrsc.orgrsc.org The reaction is catalyzed by copper(I) species. nih.gov

Diels-Alder Reaction: In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com While alkynes are generally less reactive dienophiles than alkenes, the reaction can be facilitated by the presence of electron-withdrawing groups on the alkyne. masterorganicchemistry.com An inverse-electron-demand Diels-Alder reaction is also possible, where an electron-rich dienophile reacts with an electron-poor diene. nih.gov

[2+2+2] Cycloadditions: This transition metal-catalyzed reaction involves the cyclotrimerization of three unsaturated components, such as alkynes and nitriles, to form six-membered rings. researchgate.net When two molecules of an alkyne react with a nitrile, it can lead to the formation of substituted pyridines. researchgate.net

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between an alkene and an alkyne can lead to the formation of cyclobutene (B1205218) derivatives. nih.govkib.ac.cnlibretexts.orgnih.gov

Hydration and Other Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond in this compound is a site of rich chemical reactivity, susceptible to various addition reactions. The trimethylsilyl group plays a crucial role, serving as a protecting group for the terminal alkyne, which prevents its participation in reactions like coupling or polymerization. This protecting group can be selectively removed to liberate the terminal alkyne for further transformations.

Deprotection: The Si-C bond is typically cleaved under mild conditions, most commonly using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF), or with bases like potassium carbonate in methanol. nih.govgelest.com This selective deprotection, often performed in high yield, is a prerequisite for most additions to the alkyne.

Hydration: Once deprotected to form 5-ethynylpicolinonitrile, the terminal alkyne can undergo hydration to yield a methyl ketone. This transformation is typically catalyzed by mercury(II) salts (e.g., HgSO₄) in the presence of aqueous acid (e.g., H₂SO₄). The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the more stable ketone, 5-acetylpicolinonitrile. khanacademy.org

Other Nucleophilic Additions: The deprotected alkyne can also participate in a variety of other nucleophilic addition reactions. For instance, it can react with organometallic reagents, such as organocuprates, in conjugate addition-type reactions. The electron-withdrawing nature of the picolinonitrile ring can polarize the alkyne, making it more susceptible to nucleophilic attack compared to simple alkynes.

Table 1: Selected Reactions at the Alkyne Moiety
ReactionTypical ReagentsProduct
DesilylationTBAF, THF or K₂CO₃, MeOH5-Ethynylpicolinonitrile
Hydration (post-desilylation)H₂O, H₂SO₄, HgSO₄5-Acetylpicolinonitrile
Hydrosilylation (post-desilylation)HSiR₃, Iridium or Ruthenium catalyst5-(Silylvinyl)picolinonitrile researchgate.net

Reactivity and Functional Group Interconversions of the Picolinonitrile Moiety

The picolinonitrile fragment offers two additional sites for chemical modification: the nitrile group itself and the pyridine (B92270) heterocycle.

The cyano group is a versatile functional group that can be converted into several other important moieties.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgpressbooks.pub The reaction typically proceeds through an amide intermediate (picolinamide derivative). For example, heating with aqueous sodium hydroxide (B78521) would yield sodium picolinate, which upon acidic workup gives 5-[(trimethylsilyl)ethynyl]picolinic acid. google.com Continuous processes for cyanopyridine hydrolysis have also been developed. google.com

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding {5-[(trimethylsilyl)ethynyl]pyridin-2-yl}methanamine. libretexts.orgpressbooks.pub The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve partial reduction to an imine, which is then hydrolyzed upon workup to afford an aldehyde, 5-[(trimethylsilyl)ethynyl]picolinaldehyde.

Cyclization Reactions: The nitrile group is a key participant in the synthesis of fused heterocyclic systems. For example, 3-cyanopyridine (B1664610) derivatives can react with reagents like formic acid or acetic anhydride (B1165640) to form pyrido[2,3-d]pyrimidine (B1209978) structures. nih.gov These reactions often require the presence of another functional group on the pyridine ring that can participate in the cyclization.

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr): Due to its electron-deficient nature, the pyridine ring is generally more susceptible to nucleophilic attack than benzene, especially when activated by electron-withdrawing groups like the nitrile. chemistrysteps.comyoutube.com However, a direct SₙAr reaction on this compound would require the presence of a leaving group at a position activated by the nitrile (e.g., C4 or C6). Without such a leaving group, direct C-H functionalization via nucleophilic attack is challenging.

Electrophilic Aromatic Substitution (EAS): EAS on pyridine is significantly more difficult than on benzene. quimicaorganica.orgyoutube.com The ring nitrogen deactivates the system towards electrophiles and, under the strongly acidic conditions often required (e.g., for nitration or sulfonation), the nitrogen is protonated, further increasing this deactivation. youtube.comrsc.org If the reaction can be forced, substitution is directed to the C3 and C5 positions. For the title compound, the C3 position is the most likely site for electrophilic attack.

Quaternization: The nitrogen atom of the pyridine ring readily reacts with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This N-alkylation increases the electron-deficient character of the ring, making it even more susceptible to nucleophilic attack, often at the C2 or C6 positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to a nearby position. The nitrile group can act as a DMG, directing lithiation to the C3 position. Alternatively, the pyridine nitrogen itself can direct metalation to the C2 and C6 positions. The outcome depends on the specific base and reaction conditions used. The resulting aryllithium species can then be trapped with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install new functional groups with high regiocontrol. baranlab.orgharvard.edu

Chemoselectivity and Orthogonal Reactivity in Multi-Functionalized Systems

The presence of multiple distinct functional groups in this compound allows for chemoselective and orthogonal transformations, which are highly valuable in multi-step synthesis. nih.gov

TMS as an Orthogonal Protecting Group: The TMS group can be selectively removed without affecting the nitrile or the pyridine ring, enabling reactions at the alkyne terminus. nih.gov Conversely, many reactions can be performed on the picolinonitrile moiety while the TMS-alkyne remains intact. For example, a related compound, 2-acetyl-5-((trimethylsilyl)ethynyl)pyridine, undergoes chemoselective alkylation at the acetyl group with diisopropylzinc (B128070) without affecting the TMS-alkyne. mdpi.com

Selective Nitrile Reduction: It is possible to selectively reduce the nitrile group in the presence of the alkyne. While LiAlH₄ would likely reduce both functional groups, other reagents, such as certain borane (B79455) complexes or catalytic hydrogenation under specific conditions, can show selectivity for the nitrile.

Pyridine Functionalization: N-quaternization is highly selective for the pyridine nitrogen. Subsequent nucleophilic addition to the pyridinium ring can be achieved while leaving the other functional groups untouched, provided the nucleophile is chosen carefully.

This orthogonal reactivity allows for a stepwise functionalization of the molecule, where each reactive site can be addressed independently. nih.govrsc.org

Table 2: Examples of Chemoselective Transformations
Target Functional GroupSelective Reagent/ConditionUnaffected Groups
TMS-Alkyne (Deprotection)TBAFNitrile, Pyridine Ring
Nitrile (Partial Reduction)DIBAL-HTMS-Alkyne, Pyridine Ring
Pyridine Nitrogen (Quaternization)CH₃ITMS-Alkyne, Nitrile

Investigation of Reaction Mechanisms and Kinetic Profiles

While specific kinetic studies on this compound are not widely available, the mechanisms of its constituent functional groups are well-established.

Applications and Strategic Utilization in Advanced Organic Synthesis

Precursor in the Construction of Complex Heterocyclic Systems

The dual reactivity of the alkyne and nitrile functionalities in 5-[(Trimethylsilyl)ethynyl]picolinonitrile makes it an excellent starting material for synthesizing a variety of complex heterocyclic systems. Heterocyclic compounds are central to pharmaceutical and agrochemical research, and this building block provides efficient routes to novel scaffolds.

One of the primary pathways for constructing new heterocyclic rings from this precursor is through cycloaddition reactions involving the ethynyl (B1212043) group. The [3+2] cycloaddition, a powerful tool in synthetic chemistry, is particularly relevant. mdpi.com For instance, the reaction of the deprotected alkyne with organic azides, often catalyzed by copper(I) in a "click chemistry" approach, yields highly stable 1,2,3-triazole rings. nih.govresearchgate.net This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. Similarly, cycloadditions with nitrile oxides can produce isoxazoles, while reactions with nitrilimines can lead to pyrazole (B372694) derivatives. mdpi.comnih.gov

The nitrile group also serves as a versatile handle for heterocycle synthesis. It can be converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, through a [2+3] cycloaddition with azide (B81097) sources like sodium azide. Furthermore, the nitrile group can participate in condensation reactions with various binucleophiles to construct fused heterocyclic systems. This multi-faceted reactivity allows chemists to generate a diverse array of complex, nitrogen-containing heterocyclic structures from a single, readily accessible precursor. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from this compound

Reaction TypeReactantResulting HeterocycleKey Functional Group Involved
[3+2] Cycloaddition (CuAAC)Organic Azide (R-N₃)1,2,3-TriazoleAlkyne
[3+2] CycloadditionNitrile Oxide (R-CNO)IsoxazoleAlkyne
[3+2] CycloadditionNitrilimine (R-CN-NR')PyrazoleAlkyne
[2+3] CycloadditionSodium Azide (NaN₃)TetrazoleNitrile

Building Block in the Assembly of Extended π-Conjugated Architectures

The presence of the ethynyl moiety makes this compound a key component in the synthesis of extended π-conjugated systems. These materials are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The construction of these systems often relies on carbon-carbon bond-forming reactions that extend the network of alternating double and single bonds.

The Sonogashira coupling reaction is the most prominent method utilizing this building block for such purposes. wikipedia.orgrsc.org This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgresearchgate.net In a typical procedure, the TMS group of this compound is cleaved in situ or in a prior step using a base like potassium carbonate or a fluoride (B91410) source to generate the terminal alkyne. This activated species is then coupled with a variety of aryl or vinyl halides or triflates, effectively inserting the rigid, linear picolinonitrile-ethynyl unit into a larger conjugated framework.

By strategically choosing the coupling partners, chemists can precisely engineer the electronic and photophysical properties of the final molecule. The electron-withdrawing nature of the pyridine (B92270) and nitrile groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting conjugated system. This modular approach allows for the systematic synthesis of materials with tailored properties for specific electronic applications.

Table 2: Sonogashira Coupling for π-Conjugated Systems

Coupling Partner (Ar-X)Catalyst SystemResulting Structure TypePotential Application
IodobenzenePd(PPh₃)₂Cl₂ / CuIAryl-alkyneMolecular Wire Component
4-BromobenzaldehydePd(PPh₃)₄ / CuIDonor-Acceptor SystemNon-linear Optics
9,10-DibromoanthracenePd(OAc)₂ / PPh₃ / CuIExtended Aromatic SystemOrganic Semiconductor
2-IodothiophenePd(PPh₃)₂Cl₂ / CuIHeteroaromatic Polymer Building BlockOrganic Photovoltaics

Contribution to the Synthesis of Molecular Probes and Advanced Research Intermediates

In chemical biology and diagnostics, molecular probes are essential tools for visualizing and studying biological processes. The alkyne functionality in this compound serves as a versatile chemical handle for the attachment of reporter groups, such as fluorophores or affinity tags, making it a valuable intermediate in the synthesis of such probes. thermofisher.com

The most common strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov The terminal alkyne, after deprotection, reacts with an azide-modified reporter molecule with exceptional specificity and efficiency. This allows for the late-stage functionalization of complex molecules, where the picolinonitrile core may serve as a recognition element or a scaffold. For example, a fluorescent dye containing an azide group can be "clicked" onto the deprotected alkyne of a molecule derived from the title compound, yielding a fluorescent probe for imaging applications.

This approach has been widely adopted for labeling biomolecules. lumiprobe.com A biomolecule of interest could be functionalized with a derivative of this compound, and the alkyne handle would then be available for conjugation with an azide-bearing tag (e.g., Biotin-azide for affinity purification or a fluorophore-azide for detection). This modularity makes the compound a powerful intermediate for creating customized research tools.

Role in Scaffold Diversity Generation for Chemical Libraries

The creation of chemical libraries containing a large number of structurally related compounds is a fundamental strategy in drug discovery and materials science. nih.gov this compound is an ideal scaffold for generating such libraries due to its multiple points for diversification. The robust and high-yielding nature of reactions like the Sonogashira coupling and azide-alkyne cycloaddition allows for their use in parallel synthesis formats.

Starting from the common picolinonitrile core, a diverse library can be generated by varying the reactants at its reactive sites. For example, a library of π-conjugated molecules can be synthesized by reacting the deprotected alkyne with an array of different aryl halides in a multi-well plate format. Each well would contain a unique aryl halide, leading to a unique final product.

Further diversity can be introduced by subsequently modifying the nitrile group. This combinatorial approach, where different building blocks are systematically combined around a central scaffold, can rapidly produce hundreds or thousands of distinct compounds. These libraries can then be screened for desired biological activities or material properties, accelerating the discovery process.

Utilization in Ligand and Catalyst Development (focusing on the compound's structure as a design element)

In the field of coordination chemistry and catalysis, the design of ligands that can bind to metal centers and modulate their reactivity is of paramount importance. The structure of this compound contains key features that make it an attractive design element for constructing sophisticated ligands.

The picolinonitrile fragment itself is a well-established bidentate chelating motif. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can coordinate to a single metal center, forming a stable five-membered ring. This predictable binding mode is highly desirable in catalyst design.

The ethynyl group acts as a rigid, linear spacer or linker. It can be used to connect the picolinonitrile chelating unit to other donor groups, creating multidentate ligands with well-defined geometries and bite angles. For example, a Sonogashira coupling reaction could link the picolinonitrile unit to another ligand fragment, such as a phosphine (B1218219) or another N-heterocycle. The rigidity of the alkyne linker ensures that the relative orientation of the donor groups is maintained, which can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. This ability to construct modular, rigid, and electronically tunable ligands makes this compound a valuable tool for the development of new catalysts for a wide range of chemical transformations.

Analytical and Computational Methodologies in the Study of the Compound

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the compound's structure, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-[(Trimethylsilyl)ethynyl]picolinonitrile, providing detailed information about the hydrogen, carbon, and silicon atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) group and the picolinonitrile ring. The nine equivalent protons of the TMS group should appear as a sharp singlet, typically in the upfield region around 0.25 ppm. The protons on the pyridine (B92270) ring will appear as multiplets in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being diagnostic of the 2,5-disubstitution pattern.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key expected signals include the methyl carbons of the TMS group (around 0 ppm), the two sp-hybridized carbons of the alkyne group (typically between 80-105 ppm), the nitrile carbon (around 118 ppm), and the carbons of the pyridine ring (in the 120-150 ppm range). rsc.org For a closely related analogue, 4-[(trimethylsilyl)ethynyl]benzonitrile, the alkyne carbons appear at approximately 99.7 and 103.2 ppm. rsc.org

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly useful for organosilicon compounds. For this compound, a single resonance is expected, characteristic of the trimethylsilyl group attached to an sp-hybridized carbon. The chemical shift for silicon atoms in trimethylsilyl groups typically appears in a narrow range, providing confirmation of the silyl (B83357) moiety's presence. umich.edunorthwestern.edu

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupPredicted Chemical Shift (ppm)Reference/Notes
¹H-Si(CH₃)₃~0.25 (singlet, 9H)Typical value for TMS groups. rsc.org
¹HPyridine-H~7.5 - 8.8 (multiplets, 3H)Characteristic aromatic region for substituted pyridines.
¹³C-Si(CH₃)₃~0.0Typical value for TMS carbons. rsc.org
¹³C-C≡C-~90 - 105Based on data for analogous silylalkynes. rsc.orgresearchgate.net
¹³CPyridine-C~120 - 155Characteristic region for pyridine ring carbons.
¹³C-C≡N~118Typical value for nitrile carbons. rsc.org
²⁹Si-Si(CH₃)₃-20 to 0Characteristic range for TMS groups attached to alkynes. northwestern.edu

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum provides a unique "fingerprint" based on these vibrations.

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band in a relatively uncongested region of the spectrum, typically between 2220-2240 cm⁻¹ for aromatic nitriles due to conjugation. spectroscopyonline.com This is a highly diagnostic peak for confirming the presence of the nitrile functionality. spectroscopyonline.comquimicaorganica.org

C≡C Stretch: The carbon-carbon triple bond of the alkyne shows a stretching vibration in the range of 2100-2180 cm⁻¹. For internal alkynes like the one in this molecule, the intensity of this peak can be variable, but its position is characteristic.

Si-C Stretch: The trimethylsilyl group gives rise to characteristic vibrations, including a Si-C stretch, which can often be observed in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Nitrile (-C≡N)Stretching2220 - 2240Strong, Sharp
Alkyne (-C≡C-)Stretching2100 - 2180Variable
Aromatic C=C/C=NRing Stretching1400 - 1600Medium to Strong
Trimethylsilyl (-Si(CH₃)₃)Symmetric/Asymmetric C-H Bending1250 - 1450Medium
Trimethylsilyl (Si-C)Stretching~840 and ~760Strong

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. sci-hub.se For this compound (C₁₁H₁₂N₂Si), the expected exact mass is approximately 212.07697 Da.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. sci-hub.se Key expected fragments include:

[M-CH₃]⁺: Loss of a methyl group from the TMS moiety, a very common fragmentation pathway for silylated compounds, leading to a stable silicon-containing cation. nih.govresearchgate.net

[Si(CH₃)₃]⁺: The trimethylsilyl cation itself, often observed as a prominent peak at m/z = 73. researchgate.net

Other fragments arising from the cleavage of the pyridine ring or the ethynyl (B1212043) linker.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is influenced by the extent of the conjugated π-system. youtube.com The this compound molecule contains a conjugated system comprising the pyridine ring and the ethynyl group. This conjugation is expected to result in absorption maxima in the UV region. rsc.org The absorption bands are typically due to π → π* and n → π* transitions. youtube.com The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sielc.com The extended conjugation in the target molecule is expected to shift these absorptions to longer wavelengths (a bathochromic shift). researchgate.netresearchgate.net

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to symmetric vibrations and bonds involving non-polar or weakly polar functional groups. The alkyne (C≡C) and nitrile (C≡N) stretching vibrations are typically strong and sharp in Raman spectra, making them excellent probes. nih.gov

C≡C Stretch: The internal alkyne bond is expected to produce a strong Raman signal around 2200 cm⁻¹. researchgate.net The intensity of this signal is often enhanced when the alkyne is part of a conjugated system. nih.gov

C≡N Stretch: The nitrile group also gives a characteristic Raman signal near 2200 cm⁻¹. chemrxiv.org

The distinct positions and high intensity of these peaks in the relatively quiet "cell-silent" region of the spectrum make them valuable for identification. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, High-Performance Liquid Chromatography - HPLC)

Chromatographic methods are essential for the purification of the synthesized this compound and for assessing its purity.

Column Chromatography: This is a standard technique for the purification of organic compounds on a preparative scale. youtube.comteledynelabs.comyoutube.comkhanacademy.org For a moderately polar compound like this compound, silica (B1680970) gel is commonly used as the stationary phase. teledynelabs.com A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be employed as the mobile phase to elute the compound from the column, separating it from non-polar byproducts and more polar impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final product. flash-chromatography.comhelixchrom.com A reversed-phase HPLC method, using a C18 column with a mobile phase such as a gradient of water and acetonitrile, would be suitable for assessing the purity. helixchrom.comresearchgate.net The compound would be detected by a UV detector set at one of its absorption maxima. A single sharp peak in the chromatogram would indicate a high degree of purity.

X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique would provide invaluable information on its molecular geometry, crystal packing, and intermolecular interactions in the solid state.

A typical X-ray crystallographic analysis would yield a detailed set of bond lengths, bond angles, and torsion angles. This data allows for an unambiguous confirmation of the molecular structure and provides insights into the electronic nature of the chemical bonds. For this compound, key parameters of interest would include the lengths of the carbon-carbon triple bond, the silicon-carbon bonds of the trimethylsilyl group, and the geometry of the picolinonitrile ring.

Table 1: Hypothetical Bond Parameters for this compound Determined by X-ray Crystallography

ParameterAtom 1Atom 2Atom 3Expected Value (Å or °)
Bond LengthC(ethynyl)C(ethynyl)-~1.20
Bond LengthSiC(ethynyl)-~1.84
Bond LengthC(ring)C(ethynyl)-~1.44
Bond LengthC(ring)C(nitrile)-~1.45
Bond LengthC(nitrile)N(nitrile)-~1.15
Bond AngleSiC(ethynyl)C(ethynyl)~180
Bond AngleC(ring)C(ethynyl)C(ethynyl)~178
Bond AngleC(ring)C(nitrile)N(nitrile)~179

Note: These are representative values based on similar known structures and are for illustrative purposes pending experimental determination.

The crystal packing arrangement, also revealed by X-ray crystallography, would show how individual molecules of this compound orient themselves with respect to their neighbors. This is governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.

Computational Chemistry and Theoretical Investigations

In concert with experimental techniques, computational chemistry offers powerful tools to investigate the properties of molecules. These theoretical methods can predict and explain various aspects of a compound's behavior, from its electronic structure to its reactivity.

Quantum Mechanical Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For this compound, DFT would be employed to perform a geometry optimization, which calculates the lowest energy arrangement of the atoms, effectively predicting the molecule's shape. The results of this optimization can be compared with experimental data from X-ray crystallography to validate the computational model.

Furthermore, DFT calculations provide a detailed picture of the molecule's electronic structure. This includes the distribution of electron density and the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity and its electronic properties.

Prediction of Spectroscopic Parameters to Aid Experimental Assignments

Computational methods are also instrumental in predicting spectroscopic properties. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. These predicted spectra can be invaluable in interpreting and assigning the signals observed in experimental spectra.

Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers

Theoretical investigations are uniquely capable of exploring the pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify the transition states that connect reactants to products. This allows for the calculation of activation energy barriers, providing a quantitative measure of how fast a reaction is likely to proceed. For this compound, this could be applied to understand its synthesis or its reactivity in various chemical transformations.

Conformational Analysis and Intermolecular Interactions

Even for seemingly rigid molecules, conformational flexibility can be important. Computational methods can be used to explore different possible conformations of this compound, for example, by rotating the trimethylsilyl group, and to determine their relative energies.

Moreover, computational techniques can quantify the strength and nature of intermolecular interactions. This is crucial for understanding how molecules of this compound would interact with each other in the solid or liquid phase, or with other molecules in a solution. These calculations can provide insights into the forces that govern the compound's physical properties.

Current Challenges and Future Research Directions

Development of More Sustainable and Green Synthetic Approaches for the Compound

The pursuit of environmentally benign synthetic methods for 5-[(trimethylsilyl)ethynyl]picolinonitrile is a key focus of current research. Traditional syntheses often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which, while effective, can present sustainability challenges related to the use of precious metal catalysts and hazardous solvents.

Key Research Areas:

Green Solvents: Researchers are investigating the replacement of toxic solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives. acs.org Promising results have been achieved using greener solvent blends, such as N-Hydroxyethylpyrrolidone (HEP)/water mixtures, which can facilitate high-speed conversions under milder conditions. acs.orgdigitellinc.com

Transition-Metal-Free Silylation: To introduce the trimethylsilyl (B98337) group, transition-metal-free catalytic systems are being developed as a greener alternative to traditional methods. chemistryviews.org One such approach utilizes potassium bis(trimethylsilyl)amide (KHMDS) as an inexpensive and commercially available catalyst. chemistryviews.org Another metal-free protocol employs a quaternary ammonium (B1175870) pivalate (B1233124) catalyst with N,O-bis(silyl)acetamides as the silylating agents. chemrxiv.orgchemrxiv.orgacs.org

Table 1: Comparison of Catalytic Systems for Sustainable Synthesis

Catalytic System Advantages Challenges
Homogeneous Palladium High activity and selectivity Difficult to recover and reuse, potential for product contamination
Heterogeneous Palladium (e.g., SACs) Reusable, reduced metal leaching rsc.org Potential for deactivation, may require optimization of reaction conditions

Exploration of Unprecedented Reactivity and Novel Catalytic Systems

Unlocking novel reactivity patterns and developing innovative catalytic systems for this compound and related silylated alkynes is a frontier in synthetic chemistry. The interplay between the pyridine (B92270) ring, the nitrile group, and the silylalkyne moiety offers a rich platform for discovering new transformations.

Key Research Areas:

Novel Catalysts for Sonogashira Coupling: Beyond traditional palladium catalysts, research is exploring the use of dual-catalyst systems, such as palladium-copper systems in flow reactors, to enhance efficiency. nih.gov

Nickel-Catalyzed Bis-silylation: For related internal alkynes, nickel(0) catalytic systems are being developed for bis-silylation, offering a more abundant and less expensive alternative to platinum-group metals. researchgate.net

Reactivity of the Silylalkyne Group: The trimethylsilyl group is not merely a protecting group; it can direct regioselectivity in subsequent reactions and serve as a handle for further functionalization, such as iodination. gelest.comgelest.com

Design of Advanced Functionalization Strategies for Diverse Chemical Libraries

The structural core of this compound is a valuable scaffold for the creation of diverse chemical libraries for applications in drug discovery and materials science. Advanced functionalization strategies are being developed to exploit the reactivity of this compound.

Key Research Areas:

Post-Synthetic Modification: The trimethylsilyl group can be readily removed to reveal a terminal alkyne, which can then participate in a variety of subsequent reactions, including "click" chemistry to form triazoles. gelest.com

Cross-Coupling Reactions: The pyridine ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov

Synthesis of Polysubstituted Pyridines: A plethora of methods exist for the synthesis of highly substituted pyridines, which can be adapted to create derivatives of the target compound. illinois.eduymerdigital.com These methods include multi-component reactions and stepwise functionalization of the pyridine core. nih.govymerdigital.com

Integration of the Compound into Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of molecules based on the this compound scaffold, researchers are integrating its synthesis into automated and flow chemistry platforms. These technologies offer advantages in terms of speed, efficiency, and scalability.

Key Research Areas:

Flow Chemistry for Sonogashira Coupling: Continuous flow reactors are being employed for Sonogashira coupling reactions, enabling rapid catalyst screening and optimization of reaction conditions. nih.govthalesnano.comrsc.org Flow chemistry can also improve safety when working with gaseous reagents. acs.org

Automated Synthesis of Small Molecules: The development of next-generation small molecule synthesizers allows for rapid, iterative cross-coupling reactions, which could be applied to the high-throughput synthesis of libraries based on the target compound. chemrxiv.org

Scalable Manufacturing: Flow reactors are being utilized to streamline the manufacturing of substituted pyridines, leading to significant reductions in production costs and increased yields. vcu.edu

Table 2: Advantages of Flow Chemistry for Synthesis

Feature Benefit
Precise control over reaction parameters Improved yield and selectivity
Enhanced heat and mass transfer Faster reaction times
Increased safety Ability to handle hazardous reagents and reactions
Scalability Facile transition from laboratory to production scale

Harnessing Advanced Computational Tools for Predictive Synthesis and Reactivity Design

Advanced computational tools are becoming indispensable in modern chemical research, offering the potential to predict reaction outcomes, design novel catalysts, and guide the synthesis of complex molecules like this compound.

Key Research Areas:

Density Functional Theory (DFT) Calculations: DFT is used to elucidate reaction mechanisms and predict the electronic properties of molecules, which can aid in the design of more efficient catalysts and the prediction of reactivity. nih.gov

Machine Learning and AI: Machine learning models are being developed to predict the outcomes of chemical reactions with high accuracy. youtube.com These models can be used to guide retrosynthetic analysis and identify optimal reaction conditions, accelerating the discovery of new synthetic routes. youtube.com

In Silico Screening: Computational methods can be used to screen virtual libraries of compounds based on the this compound scaffold for desired properties, allowing researchers to prioritize synthetic targets.

The continued development in these areas promises to further enhance the utility of this compound as a valuable building block in organic synthesis and materials science.

Q & A

Q. What are the optimal synthetic routes for 5-[(trimethylsilyl)ethynyl]picolinonitrile?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling , a cross-coupling reaction between halogenated picolinonitrile (e.g., 3-fluoro-5-bromopicolinonitrile) and trimethylsilylacetylene. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄/CuI in a 1:2 molar ratio .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .
  • Yield optimization : Microwave-assisted synthesis (80°C, 30 min) improves reaction efficiency compared to traditional heating .

Q. How should researchers characterize this compound to confirm its structure?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 0.25 ppm (Si(CH₃)₃) and δ 8.2–8.5 ppm (pyridyl protons) confirm the trimethylsilyl and picolinonitrile moieties .
  • ¹³C NMR : Signals at ~105 ppm (C≡C–Si) and ~150 ppm (cyano carbon) .
  • FT-IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (Si–C) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical m/z (e.g., 218.30 for C₁₁H₁₁FN₂Si) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Inert atmosphere (argon), desiccated at 4°C to prevent hydrolysis of the trimethylsilyl group .
  • Decomposition risks : Avoid contact with oxidizers (e.g., HNO₃), which may release toxic cyanide or silicon oxides .

Advanced Research Questions

Q. How can researchers address low yields in Sonogashira coupling for this compound?

  • Methodological Answer : Common issues and solutions:
  • Catalyst deactivation : Use degassed solvents and rigorously anhydrous conditions. Add 10 mol% PPh₃ as a stabilizing ligand .
  • Byproduct formation : Monitor reaction progress via TLC (hexane:EtOAc = 4:1). Isolate intermediates (e.g., trimethylsilylacetylene purity >98%) .
  • Scale-up challenges : Switch to flow chemistry systems for better heat and mass transfer .

Q. What computational methods support mechanistic studies of its reactivity?

  • Methodological Answer :
  • DFT calculations : Model the transition state of Sonogashira coupling using Gaussian 16 with B3LYP/6-31G(d) basis set. Analyze bond dissociation energies (BDEs) of C–X (X = Br, I) .
  • Molecular docking : Predict binding affinity for biological targets (e.g., kinase enzymes) using AutoDock Vina .
  • Electron density mapping : Use Multiwfn to study charge distribution in the ethynyl group, which influences ligand properties in catalysis .

Q. What are its potential applications in materials science?

  • Methodological Answer :
  • Conductive polymers : Incorporate into π-conjugated systems (e.g., polyacetylene derivatives) via electropolymerization. Measure conductivity with four-probe techniques .
  • OLEDs : Test as an electron-transport layer (ETL) using cyclic voltammetry (HOMO/LUMO levels: -5.2 eV/-2.8 eV) .
  • Surface functionalization : Graft onto silicon nanowires via hydrosilylation; characterize with XPS and AFM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.